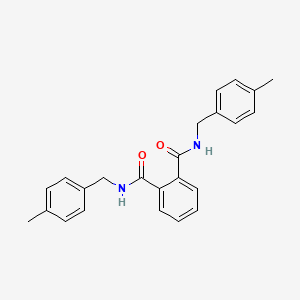
N,N'-1,4-cyclohexanediylbis(3-chlorobenzamide)
説明
N,N'-1,4-cyclohexanediylbis(3-chlorobenzamide) is a chemical compound that has gained attention in scientific research for its potential use in various applications. This compound is also known as CCD and is commonly used as a cross-linking agent in the synthesis of polymers. CCD is a white crystalline solid that has a molecular weight of 381.28 g/mol and a melting point of 244-246°C.
作用機序
The mechanism of action of CCD involves the formation of covalent bonds between the polymer chains. CCD contains two amide groups that react with the polymer chains to form cross-links, which increase the mechanical strength and thermal stability of the polymer. The cross-linking also improves the chemical resistance and water absorption properties of the polymer.
Biochemical and Physiological Effects:
CCD has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that CCD has low toxicity and does not cause any significant adverse effects on human health. CCD is not mutagenic or carcinogenic and does not cause any skin irritation or sensitization.
実験室実験の利点と制限
One of the primary advantages of using CCD in lab experiments is its ability to cross-link polymers, which improves their mechanical properties and stability. CCD is also easy to synthesize and has low toxicity, which makes it a safe and reliable compound to use in research. However, one of the limitations of using CCD is its high cost, which may limit its use in large-scale experiments. Additionally, CCD may not be suitable for all types of polymers and may require specific reaction conditions for optimal cross-linking.
将来の方向性
There are several future directions for research on CCD. One area of research is the development of new synthesis methods for CCD that are more cost-effective and environmentally friendly. Another area of research is the use of CCD in the synthesis of novel polymers with unique properties and applications. Additionally, CCD may have potential applications in drug delivery and tissue engineering, which require the development of new cross-linking agents and polymers. Overall, CCD is a promising compound with potential applications in various fields of research.
科学的研究の応用
CCD has been extensively studied for its potential use in various scientific research applications. One of the primary applications of CCD is in the synthesis of polymers. CCD is used as a cross-linking agent in the synthesis of polyurethane and epoxy resins, which are widely used in the production of coatings, adhesives, and composites. CCD has also been used as a coupling agent in the synthesis of dendrimers, which are highly branched polymers with potential applications in drug delivery and imaging.
特性
IUPAC Name |
3-chloro-N-[4-[(3-chlorobenzoyl)amino]cyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c21-15-5-1-3-13(11-15)19(25)23-17-7-9-18(10-8-17)24-20(26)14-4-2-6-16(22)12-14/h1-6,11-12,17-18H,7-10H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNJKVCZWOQXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethyl-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3554955.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3554966.png)
![4-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3554973.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-isopropylbenzamide](/img/structure/B3554978.png)
![N,N'-[1,4-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide)](/img/structure/B3554980.png)

![N,N'-[1,4-phenylenebis(methylene)]bis[3-(1,3-benzodioxol-5-yl)acrylamide]](/img/structure/B3555003.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3555009.png)
![ethyl 4-(aminocarbonyl)-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3555014.png)
![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3555018.png)
![2-pyridinylmethyl 4-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B3555046.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3555047.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3555050.png)
![1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane](/img/structure/B3555052.png)